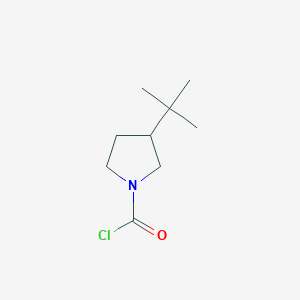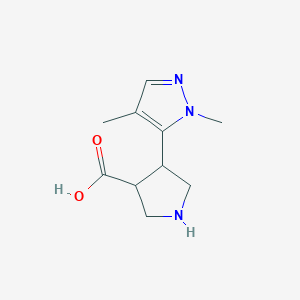![molecular formula C11H16N2O2 B13305910 Tert-butyl[(3-nitrophenyl)methyl]amine CAS No. 110079-42-0](/img/structure/B13305910.png)
Tert-butyl[(3-nitrophenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl[(3-nitrophenyl)methyl]amine is an organic compound that features a tert-butyl group attached to a nitrogen atom, which is further connected to a 3-nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(3-nitrophenyl)methyl]amine typically involves the reaction of tert-butylamine with 3-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(3-nitrophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation can produce nitroso or nitro derivatives .
Scientific Research Applications
Tert-butyl[(3-nitrophenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and protein-ligand binding due to its unique structural properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of tert-butyl[(3-nitrophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylmethylamine: Similar in structure but lacks the 3-nitrophenyl group.
tert-Butyl Methyl Ether: Contains a tert-butyl group but is an ether rather than an amine.
Methyl-tert-butylamine: Similar but with different substituents on the nitrogen atom
Uniqueness
Tert-butyl[(3-nitrophenyl)methyl]amine is unique due to the presence of both the tert-butyl and 3-nitrophenyl groups, which confer distinct chemical and physical properties. This combination makes it particularly useful in applications requiring specific structural features .
Properties
CAS No. |
110079-42-0 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-methyl-N-[(3-nitrophenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)12-8-9-5-4-6-10(7-9)13(14)15/h4-7,12H,8H2,1-3H3 |
InChI Key |
SBNIXZHDUMUUKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


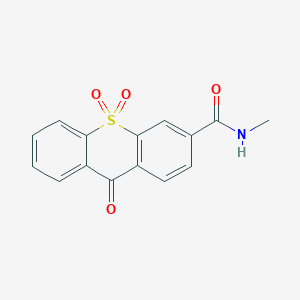
![2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol](/img/structure/B13305840.png)
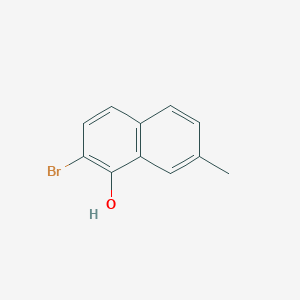
![4-{[1-(4-Chlorophenyl)ethyl]amino}butan-2-ol](/img/structure/B13305851.png)

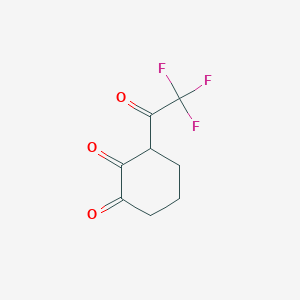
![7-(Dimethoxymethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13305881.png)
![2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13305898.png)
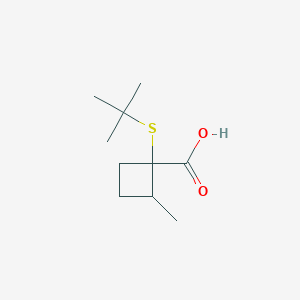

![2-[(2-Ethylbutyl)amino]propane-1,3-diol](/img/structure/B13305913.png)
![5-Amino-6-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13305914.png)
